Human 5-HT₃ Receptor Binding Affinity: Zacopride vs. Renzapride and Cisapride
Zacopride exhibits significantly higher affinity for cloned human 5-HT₃ receptors than its structural analogs renzapride and cisapride, as demonstrated in a direct competitive binding study using [3H]ramosetron . This establishes a clear quantitative hierarchy for 5-HT₃ antagonism among benzamide prokinetics.
| Evidence Dimension | Binding Affinity (Ki) for Cloned Human 5-HT₃ Receptors |
|---|---|
| Target Compound Data | Ki = 0.38 nM |
| Comparator Or Baseline | Renzapride: Ki = 7.64 nM; Cisapride: Ki = 684 nM |
| Quantified Difference | Zacopride is 20-fold more potent than renzapride and 1,800-fold more potent than cisapride at the human 5-HT₃ receptor. |
| Conditions | Competitive binding assay against [3H]ramosetron on cloned human 5-HT₃ receptors . |
Why This Matters
This large potency differential allows for selective engagement of 5-HT₃ receptors at concentrations where other benzamides would be inactive, reducing off-target effects in gastrointestinal motility studies.
- [1] Nagakura, Y., et al. (1999). Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. Pharmacological Research, 39(5), 375-382. DOI: 10.1006/phrs.1998.0454 View Source
